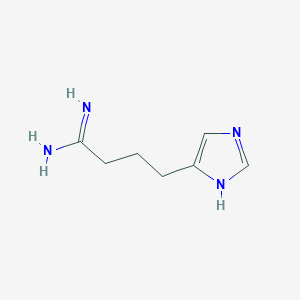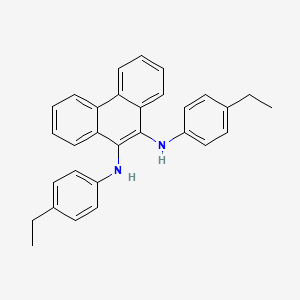
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is a silicon-based organic compound. It is characterized by its unique structure, which includes multiple silicon atoms and methyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method involves the use of dimethyldichlorosilane as a starting material, which undergoes hydrolysis and subsequent cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the distillation of intermediate products to isolate the desired compound. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents) under controlled temperature and pressure.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism of action of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine involves its interaction with various molecular targets. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in applications such as drug delivery and material science.
類似化合物との比較
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure, widely used in cosmetics and industrial applications.
Hexamethyldisiloxane: Another organosilicon compound with a simpler structure, used as a solvent and in the production of silicone polymers.
Uniqueness
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is unique due to its multiple silicon atoms and dehydro structure, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where stability and reactivity are crucial.
特性
CAS番号 |
139778-01-1 |
|---|---|
分子式 |
C12H28Si4 |
分子量 |
284.69 g/mol |
IUPAC名 |
1,1,2,2,4,4,7,7-octamethyl-1,2,4,7-tetrasilacyclooct-5-yne |
InChI |
InChI=1S/C12H28Si4/c1-13(2)9-10-14(3,4)12-16(7,8)15(5,6)11-13/h11-12H2,1-8H3 |
InChIキー |
CRFJYZPBNXUKEK-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C[Si]([Si](C[Si](C#C1)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)



